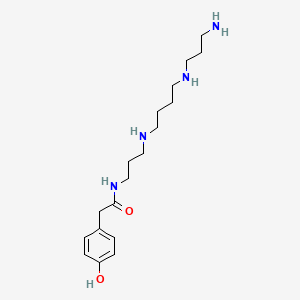

N-(4-Hydroxyphenylacetyl)spermine

Descripción general

Descripción

N-(4-Hidroxifenilacetil)espermina es un compuesto sintético conocido por su potente actividad biológica. Es un derivado de la espermina, una poliamina natural, y se caracteriza estructuralmente por la presencia de un grupo hidroxifenilacetil. Este compuesto es particularmente notable por su función como antagonista selectivo de los receptores de N-metil-D-aspartato (NMDA) en el sistema nervioso central .

Métodos De Preparación

La síntesis de N-(4-Hidroxifenilacetil)espermina implica la acilación de la espermina con ácido 4-hidroxifenilacético. La reacción típicamente requiere el uso de agentes de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis de los productos intermedios .

Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su uso especializado en la investigación en lugar de la fabricación a gran escala. Los principios generales de la síntesis orgánica, incluidos los pasos de purificación como la recristalización o la cromatografía, serían aplicables.

Análisis De Reacciones Químicas

N-(4-Hidroxifenilacetil)espermina sufre varios tipos de reacciones químicas:

Oxidación: El grupo hidroxilo en el anillo fenilo se puede oxidar para formar un derivado de quinona.

Reducción: El enlace amida se puede reducir a una amina en condiciones reductoras fuertes.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica, formando varios éteres o ésteres derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como los haluros de alquilo .

Aplicaciones en investigación científica

N-(4-Hidroxifenilacetil)espermina tiene varias aplicaciones en la investigación científica:

Neurociencia: Se utiliza para estudiar la función de los receptores NMDA, que son críticos para la plasticidad sináptica y la formación de la memoria.

Farmacología: El compuesto sirve como una herramienta para investigar las propiedades farmacológicas de los antagonistas de los receptores NMDA.

Toxicología: Su función como análogo de la toxina de la avispa lo hace útil para estudiar los efectos de las neurotoxinas en el sistema nervioso

Aplicaciones Científicas De Investigación

N-(4-Hydroxyphenylacetyl)spermine is known to be a wasp toxin analog, demonstrating selectivity for NMDA receptors in the mammalian central nervous system (CNS) and exhibiting greater potency than other analogs like PhTX-343 at locust neuromuscular junctions . This selectivity suggests potential applications in neuropharmacology, particularly in the modulation of synaptic transmission and neuroprotection.

Neuroprotective Effects

Research indicates that HPAS may play a role in neuroprotection by modulating NMDA receptor activity. NMDA receptors are critical for synaptic plasticity and memory function but can contribute to excitotoxicity when overactivated. By selectively targeting these receptors, HPAS could mitigate neuronal damage associated with conditions such as Alzheimer's disease and other neurodegenerative disorders.

Cancer Research

HPAS has shown promise in cancer research, particularly concerning its ability to influence polyamine metabolism. Polyamines are essential for cell growth and differentiation; thus, their dysregulation is often observed in cancerous cells. Studies have indicated that polyamine analogs can inhibit tumor growth by depleting intracellular polyamine levels or by acting as competitive inhibitors of polyamine biosynthesis enzymes .

Case Study: Tumor Imaging and Therapy

In experimental models, fluorinated spermidine analogs have been used as probes for tumor imaging due to their preferential accumulation in tumor tissues compared to normal tissues. This property could extend to HPAS, suggesting its utility in both diagnostic imaging and targeted therapy for tumors .

Biomarkers for Disease

Recent studies have explored the role of polyamines, including HPAS, as biomarkers for various diseases. For instance, alterations in spermine levels have been correlated with the severity of Parkinson's disease (PD). Elevated levels of certain polyamine metabolites were found to correlate with disease progression, indicating that HPAS could serve as a biomarker for PD severity and possibly other neurodegenerative diseases .

Mecanismo De Acción

N-(4-Hidroxifenilacetil)espermina ejerce sus efectos mediante la unión selectiva a los receptores NMDA, inhibiendo su actividad. Esta inhibición previene la entrada de iones calcio, que es crucial para la activación de las vías de señalización posteriores involucradas en la plasticidad sináptica y la neuroprotección. La selectividad del compuesto para los receptores NMDA sobre otros receptores de glutamato destaca su potencial como herramienta de investigación para estudiar la neurotransmisión excitatoria .

Comparación Con Compuestos Similares

N-(4-Hidroxifenilacetil)espermina es único debido a su alta potencia y selectividad para los receptores NMDA. Los compuestos similares incluyen:

PhTX-343: Otro análogo de la toxina de la avispa, pero menos potente que N-(4-Hidroxifenilacetil)espermina.

N-(4-Hidroxifenilpropanoyl)espermina: Un compuesto relacionado con actividad biológica similar pero con características estructurales diferentes

Estas comparaciones resaltan las propiedades estructurales y funcionales únicas de N-(4-Hidroxifenilacetil)espermina, lo que lo convierte en un compuesto valioso en la investigación neurofarmacológica.

Actividad Biológica

N-(4-Hydroxyphenylacetyl)spermine (CAS 130210-32-1) is a polyamine derivative that has garnered attention due to its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This compound is recognized as an analog of wasp venom toxins and has shown selective activity at various neurotransmitter receptors, including NMDA receptors.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems. It has been reported to be more potent than PhTX-343, a known wasp toxin analog, at the locust neuromuscular junction (NMJ), indicating its potential as a neuroactive agent . The compound's selectivity for NMDA receptors suggests it may play a role in modulating synaptic transmission and plasticity, which are crucial for learning and memory processes.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell proliferation and cytotoxicity. Its effects on various cell lines have been assessed using assays designed to evaluate cell viability and proliferation rates. The compound has shown promise in enhancing cellular responses under specific conditions, potentially making it useful in therapeutic contexts where modulation of cell growth is desired .

Case Studies

Several studies have explored the pharmacological implications of this compound:

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating excitotoxicity associated with NMDA receptor overactivation. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Cancer Research : Preliminary findings suggest that this compound may inhibit tumor cell growth in specific cancer models. Its mechanism appears to involve the modulation of polyamine metabolism, which is often dysregulated in cancer cells .

- Inflammation : Inflammation-related studies have indicated that this compound might possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O2/c19-9-3-12-20-10-1-2-11-21-13-4-14-22-18(24)15-16-5-7-17(23)8-6-16/h5-8,20-21,23H,1-4,9-15,19H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHUIJOIIKXHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562311 | |

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130210-32-1 | |

| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130210-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.